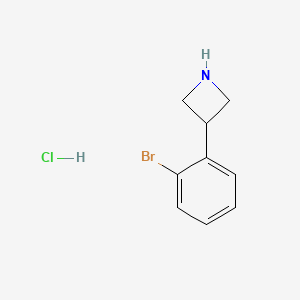
3-cyclobutylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Cyclobutylbenzaldehyde is a chemical compound with the CAS Number: 1432621-69-6 . It has a molecular weight of 160.22 and its IUPAC name is 3-cyclobutylbenzaldehyde .
Molecular Structure Analysis
The molecular structure of 3-cyclobutylbenzaldehyde is represented by the InChI Code: 1S/C11H12O/c12-8-9-3-1-6-11(7-9)10-4-2-5-10/h1,3,6-8,10H,2,4-5H2 . This indicates that the compound consists of 11 carbon atoms, 12 hydrogen atoms, and one oxygen atom.Physical And Chemical Properties Analysis
3-Cyclobutylbenzaldehyde has a molecular weight of 160.22 . It is a liquid at room temperature . The compound has a density of 1.091±0.06 g/cm3 and a boiling point of 265.2±19.0 °C .Safety and Hazards
The safety information for 3-cyclobutylbenzaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis of 3-cyclobutylbenzaldehyde can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Cyclobutane", "Benzene", "Chlorine gas", "Sodium hydroxide", "Sodium sulfate", "Sodium chloride", "Sodium bicarbonate", "Sodium carbonate", "Benzaldehyde", "Acetic anhydride", "Sulfuric acid", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Chlorination of cyclobutane with chlorine gas in the presence of UV light to form 1,2-dichlorocyclobutane.", "Step 2: Friedel-Crafts alkylation of benzene with 1,2-dichlorocyclobutane in the presence of aluminum chloride to form 1-(cyclobutyl)benzene.", "Step 3: Oxidation of 1-(cyclobutyl)benzene with sodium dichromate in the presence of sulfuric acid to form 3-cyclobutylbenzaldehyde.", "Step 4: Purification of 3-cyclobutylbenzaldehyde through recrystallization from ethanol and water mixture." ] } | |
CAS RN |
1432621-69-6 |
Product Name |
3-cyclobutylbenzaldehyde |
Molecular Formula |
C11H12O |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



